4-(Benzyloxy)-2-bromo-1-(difluoromethyl)benzene
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Overview
Description
4-(Benzyloxy)-2-bromo-1-(difluoromethyl)benzene is an organic compound with the molecular formula C14H11BrF2O It is a derivative of benzene, featuring a benzyloxy group, a bromine atom, and a difluoromethyl group attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-2-bromo-1-(difluoromethyl)benzene typically involves the introduction of the benzyloxy, bromine, and difluoromethyl groups onto a benzene ring. One common method involves the bromination of a benzyloxy-substituted benzene followed by the introduction of the difluoromethyl group through a difluoromethylation reaction. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and controlled reaction environments to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-2-bromo-1-(difluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The benzyloxy group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can modify the benzyloxy group to form different functional groups.
Scientific Research Applications
4-(Benzyloxy)-2-bromo-1-(difluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-2-bromo-1-(difluoromethyl)benzene involves its interaction with various molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The benzyloxy and bromine groups can also play a role in the compound’s overall chemical behavior and interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzyloxy)-1-bromo-2-(difluoromethyl)benzene
- 1-(Benzyloxy)-4-bromo-2-(difluoromethyl)benzene
Uniqueness
4-(Benzyloxy)-2-bromo-1-(difluoromethyl)benzene is unique due to its specific substitution pattern on the benzene ring, which can result in distinct chemical properties and reactivity compared to other similar compounds
Properties
IUPAC Name |
2-bromo-1-(difluoromethyl)-4-phenylmethoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrF2O/c15-13-8-11(6-7-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8,14H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWSJFMQIHOXDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)C(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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